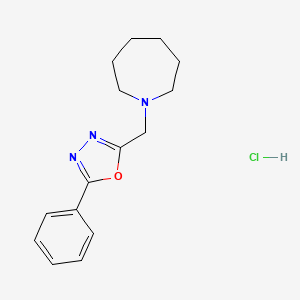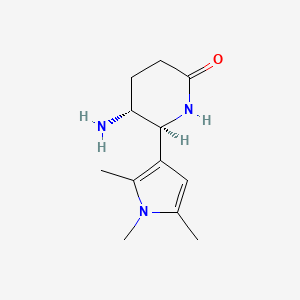
methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate, also known as MNPA, is a chemical compound that belongs to the family of nitrophenylacrylates. MNPA has been widely used in scientific research due to its unique chemical properties and biological activities.
Scientific Research Applications
Biodegradation and Environmental Remediation
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate and its related compounds have been studied for their biodegradation potential, particularly in the context of environmental remediation. For instance, a study by Bhushan et al. (2000) explored the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a structurally similar compound, by Ralstonia sp. SJ98. This microorganism can utilize 3-methyl-4-nitrophenol as the sole carbon and energy source, highlighting the potential for bioremediation of related nitrophenolic compounds in contaminated environments (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Material Science and Polymer Research
In the field of material science and polymer research, nitrophenyl compounds are utilized in the synthesis and characterization of novel materials. For example, Meng et al. (1996) discussed the synthesis of nitrophenyl-based polymers, which exhibit significant photoinduced birefringence, suggesting applications in optical storage and photonic devices. This work illustrates the versatility of nitrophenyl derivatives in creating functional materials with potential applications in data storage and processing (Meng, Natansohn, Barrett, & Rochon, 1996).
Crystal Engineering and Nonlinear Optics
Muthuraman et al. (2001) investigated the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with various pyridine-1-oxides, aiming to develop materials with enhanced quadratic nonlinear optical behavior. This research contributes to the design of noncentrosymmetric structures for nonlinear optics, leveraging the structural properties of nitrophenyl derivatives (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Organic Synthesis and Catalysis
The synthesis and catalytic applications of nitrophenyl derivatives have also been explored. Ishihara et al. (2008) reported on zwitterionic salts derived from 4-nitrophenyl isothiocyanate as effective organocatalysts for transesterification reactions. This study demonstrates the potential of nitrophenyl-based compounds in facilitating chemical transformations, contributing to more efficient and sustainable synthetic methodologies (Ishihara, Niwa, & Kosugi, 2008).
properties
IUPAC Name |
methyl (E)-3-(4-nitrophenyl)-2-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h2-11H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKWDCDQTMQFQI-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)


![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)


